molecular formula C19H18N4O4S2 B2389390 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 850915-63-8

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2389390
CAS No.: 850915-63-8
M. Wt: 430.5
InChI Key: OJMNFYFGJBOFGJ-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings

Preparation Methods

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core through a cyclization reaction involving thiophene and pyrimidine precursors. This step typically requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl precursor reacts with the thienopyrimidine core. This step may involve the use of a halogenated methoxyphenyl compound and a base to promote the substitution reaction.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative. This step may require the use of a dehydrating agent to facilitate the cyclization process.

    Final Coupling Reaction: The final step involves the coupling of the thienopyrimidine core with the oxazole ring through a sulfanyl linkage. This step may require the use of a coupling reagent, such as a carbodiimide, to promote the formation of the sulfanyl bond.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and efficient production.

Chemical Reactions Analysis

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group. Common reducing agents for this reaction include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyphenyl group can undergo substitution reactions, where the methoxy group is replaced by other functional groups. This reaction may involve the use of halogenated reagents and a base to promote the substitution.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures, particularly involving the oxazole ring. This reaction may require the use of a dehydrating agent or a strong acid to facilitate the cyclization process.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the oxo group may yield hydroxyl derivatives.

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential biological activity, including its ability to interact with specific enzymes or receptors. This may include studies on its potential as an inhibitor or activator of specific biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. This may include studies on its potential as an anticancer, antiviral, or anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability, electrical conductivity, or mechanical strength. This may include applications in the development of new polymers, coatings, or electronic devices.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and thereby modulating the associated biological pathways. This may include inhibition of kinases, proteases, or other enzymes involved in disease processes.

    Receptor Modulation: The compound may interact with specific receptors, either activating or blocking their signaling pathways. This may include modulation of G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types.

    Gene Expression Regulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins. This may include modulation of specific genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be compared with other similar compounds, such as:

    Thienopyrimidine Derivatives: Compounds with a similar thienopyrimidine core, such as 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, which may have different substituents on the phenyl ring or different functional groups.

    Oxazole Derivatives: Compounds with a similar oxazole ring, such as N-(5-methyl-1,2-oxazol-3-yl)acetamide, which may have different substituents on the oxazole ring or different linkages to other ring systems.

    Methoxyphenyl Derivatives: Compounds with a similar methoxyphenyl group, such as 4-methoxyphenylacetic acid, which may have different functional groups or linkages to other ring systems.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-11-9-15(22-27-11)21-16(24)10-29-19-20-14-7-8-28-17(14)18(25)23(19)12-3-5-13(26-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNFYFGJBOFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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